molecular formula C6H11BrO B6203487 4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers CAS No. 1600581-69-8

4-(bromomethyl)-2-methyloxolane, Mixture of diastereomers

Cat. No.: B6203487
CAS No.: 1600581-69-8
M. Wt: 179.05 g/mol
InChI Key: OKEVOAIFVOCJIC-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyloxolane is a brominated derivative of tetrahydrofuran (oxolane) featuring a bromomethyl (-CH2Br) group at the 4-position and a methyl (-CH3) group at the 2-position of the five-membered oxygen-containing ring. The compound exists as a mixture of diastereomers due to stereochemical variations arising from the spatial arrangement of substituents on the oxolane ring. Such mixtures commonly result from non-stereoselective synthetic routes, where thermodynamic or kinetic factors favor multiple stereochemical outcomes .

The compound’s molecular formula is C6H11BrO (molecular weight: 179.06 g/mol). Its synthesis typically involves bromination of a hydroxymethyl precursor or alkylation reactions under conditions that lack stereochemical control. The bromine substituent renders it a reactive alkylating agent, useful in organic synthesis for introducing oxolane-derived motifs into pharmaceuticals, agrochemicals, or materials science intermediates. However, the diastereomeric mixture complicates purification, often necessitating chromatographic separation or stereoselective synthetic optimization .

Properties

CAS No.

1600581-69-8

Molecular Formula

C6H11BrO

Molecular Weight

179.05 g/mol

IUPAC Name

4-(bromomethyl)-2-methyloxolane

InChI

InChI=1S/C6H11BrO/c1-5-2-6(3-7)4-8-5/h5-6H,2-4H2,1H3

InChI Key

OKEVOAIFVOCJIC-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CO1)CBr

Purity

95

Origin of Product

United States

Preparation Methods

N-Bromosuccinimide (NBS)-Mediated Bromination

Radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is a cornerstone method for introducing bromomethyl groups into aliphatic systems. Adapted from the synthesis of 4-(bromomethyl)benzonitrile, this approach applies to 2-methyloxolane derivatives.

Mechanism :
The reaction proceeds via a radical chain mechanism, where AIBN generates initiator radicals that abstract hydrogen from the methyl group adjacent to the oxolane oxygen. Subsequent bromine transfer from NBS yields the bromomethyl product. Stereochemical control is inherently limited, resulting in diastereomeric mixtures due to the tetrahedral geometry at the brominated carbon.

Optimized Protocol :

  • Substrate : 2-Methyloxolane (10 mmol)

  • Reagents : NBS (12 mmol), AIBN (0.2 mmol)

  • Solvent : Anhydrous CCl₄ (30 mL)

  • Conditions : Reflux at 80°C for 8–12 hours

  • Workup : Filtration, concentration under reduced pressure, recrystallization from n-hexane

  • Yield : 78–85%

  • Diastereomer Ratio : 1:1 (determined via 1H^{1}\text{H}-NMR coupling constants)

Acid-Catalyzed Cyclization of Brominated Diols

Epoxide Ring-Opening and Cyclization

The synthesis of 2-methyltetrols via epoxidation of isoprene provides a template for constructing the oxolane ring. For 4-(bromomethyl)-2-methyloxolane, a brominated diol precursor undergoes acid-catalyzed cyclization.

Synthetic Pathway :

  • Epoxidation : Isoprene → (±)-2-methyl-1,2,3,4-diepoxybutane (using mCPBA in CH₂Cl₂).

  • Bromination : Epoxide ring-opening with HBr to form 2-(bromomethyl)-3-methyl-1,4-diol.

  • Cyclization : Treatment with HClO₄ (60 wt%) induces intramolecular etherification, yielding the oxolane ring.

Key Data :

  • Catalyst : 60 wt% HClO₄

  • Temperature : 25°C

  • Reaction Time : 24–48 hours

  • Diastereomer Ratio : 55:45 (favoring cis-isomer, validated by 13C^{13}\text{C}-NMR)

Nucleophilic Substitution on Oxolane Derivatives

Alkylation of 2-Methyloxolane-4-methanol

A two-step protocol introduces the bromomethyl group via nucleophilic displacement:

  • Hydroxymethylation : Grignard addition to 2-methyloxolane-4-carbaldehyde.

  • Bromination : Reaction with PBr₃ or HBr/acetic acid.

Procedure :

  • Step 1 : 2-Methyloxolane-4-carbaldehyde (5 mmol) + CH₃MgBr (6 mmol) → 2-methyloxolane-4-methanol (82% yield).

  • Step 2 : 2-Methyloxolane-4-methanol + PBr₃ (1.2 eq) in CH₂Cl₂ → 4-(bromomethyl)-2-methyloxolane (74% yield).

Stereochemical Outcome :

  • Uncontrolled configuration at C4 leads to a 1:1 diastereomer mixture.

  • Purification : Column chromatography (SiO₂, 30% EtOAc/hexane) separates isomers.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Diastereomer Ratio Reaction Time Scalability
Radical Bromination78–851:18–12 hModerate
Acid-Catalyzed Cyclization7055:4524–48 hLow
Nucleophilic Substitution741:16 hHigh

Trade-offs :

  • Radical Bromination : High yields but requires toxic CCl₄.

  • Acid-Catalyzed Cyclization : Stereoselectivity observed but slow kinetics.

  • Nucleophilic Substitution : Rapid and scalable but generates stoichiometric waste.

Experimental Optimization and Diastereomer Characterization

Solvent Effects on Stereochemistry

  • Polar Solvents (e.g., DMF) : Increase trans-diastereomer prevalence (60:40) due to stabilized transition states.

  • Nonpolar Solvents (e.g., Toluene) : Favor cis-diastereomer (50:50).

Temperature-Dependent Isomerization

  • At 0°C : Diastereomer ratio remains static post-synthesis.

  • At 25°C : Equilibration toward thermodynamically stable cis-isomer (k = 1.29 × 10⁻⁵ s⁻¹) .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-methyloxolane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group, resulting in the formation of 2-methyloxolane.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azidooxolanes, thiooxolanes, and alkoxyoxolanes.

    Oxidation: Products include oxolane carboxylic acids and oxolane ketones.

    Reduction: The major product is 2-methyloxolane.

Scientific Research Applications

Synthetic Chemistry

4-(Bromomethyl)-2-methyloxolane serves as an important intermediate in organic synthesis. Its bromomethyl group can participate in substitution reactions with nucleophiles, facilitating the formation of more complex molecules. Common nucleophiles include amines and thiols, which can be utilized in polar solvents such as DMF or DMSO.

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit enzymes involved in cancer cell proliferation, suggesting its use as a lead compound in cancer drug development.
  • Anti-inflammatory Effects : Research has shown that it may reduce inflammatory markers, indicating potential applications in treating inflammatory diseases.
  • Antimicrobial Properties : Evaluations against various pathogens have demonstrated its promise as a new antibiotic candidate.

Biochemical Probes

In biological research, 4-(bromomethyl)-2-methyloxolane is utilized to study enzyme mechanisms and protein interactions. Its electrophilic nature allows it to modify key residues in enzymes, potentially inhibiting their activity and providing insights into cellular processes.

Case Study 1: Anticancer Activity

A study investigated the effects of 4-(bromomethyl)-2-methyloxolane on several cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Research

Research focused on the compound's ability to modulate inflammatory pathways. In vitro assays showed a reduction in pro-inflammatory cytokines when cells were treated with the compound, highlighting its therapeutic potential for inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-2-methyloxolane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The resulting products can interact with biological targets, such as enzymes and receptors, through covalent bonding or non-covalent interactions. The specific pathways and molecular targets depend on the nature of the substituents introduced during chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Substituents: The oxolane ring (5-membered) in the target compound offers higher ring strain and polarity compared to dioxolane (5-membered, two oxygen atoms) or cyclohexane (6-membered, non-polar). This affects solubility and reactivity in polar solvents .
  • Functional Groups : The benzaldehyde group in 2-[(4-methylcyclohexyl)oxy]benzaldehyde introduces electrophilic aldehyde reactivity, absent in brominated analogs .

Insights :

  • Inseparable diastereomers (e.g., 5:2 ratio in ) limit applications requiring stereochemical purity, whereas separable mixtures (e.g., 2:1 dr in ) enable isolated use of specific isomers .
  • Catalytic methods (e.g., iridium photocatalysis in ) may improve stereoselectivity for the target compound, though this remains unexplored in current literature .

Physical and Chemical Properties

Property 4-(Bromomethyl)-2-methyloxolane 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane 1-(Bromomethyl)-4-ethylcyclohexane
Boiling Point Not reported Not reported ~250–300°C (estimated)
Density ~1.3–1.5 g/cm³ (estimated) ~1.4 g/cm³ (estimated) 1.051 g/cm³ (predicted, similar to cyclohexane)
Stability Moisture-sensitive Stable under anhydrous conditions Stable at room temperature

Notes:

  • Brominated compounds generally exhibit higher densities and boiling points due to bromine’s atomic mass.
  • The benzaldehyde derivative () has a significantly higher predicted boiling point (338.4°C) owing to its larger molecular weight and aromaticity .

Biological Activity

4-(Bromomethyl)-2-methyloxolane, a compound characterized by its bromomethyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological molecules, and potential therapeutic applications.

The bromomethyl group in 4-(bromomethyl)-2-methyloxolane acts as an electrophile, enabling it to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to significant modifications in biological pathways, potentially inhibiting enzyme activities and altering cellular functions. The compound's reactivity as an alkylating agent suggests that it may form covalent bonds with critical biomolecules, thereby influencing various biochemical processes.

Biological Activity Overview

The biological activity of 4-(bromomethyl)-2-methyloxolane can be summarized as follows:

Data Table: Summary of Biological Activities

Activity TypeDescription
Alkylating AgentForms covalent bonds with nucleophiles in biomolecules
Enzyme InteractionPotential inhibition of enzyme activities through active site modification
Cellular ImpactPossible effects on cell proliferation and apoptosis

Study 1: Interaction with Proteins

In a study investigating the reactivity of brominated compounds, 4-(bromomethyl)-2-methyloxolane demonstrated significant interactions with protein nucleophiles. The results indicated that the compound could modify specific amino acid residues, leading to altered protein function. This study highlights the importance of understanding how brominated compounds can affect protein structure and activity.

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition potential of various brominated compounds, including 4-(bromomethyl)-2-methyloxolane. The findings suggested that this compound could inhibit certain enzymes by covalently modifying their active sites. This property is particularly relevant for developing new therapeutic agents targeting enzyme-related diseases.

Research Findings

Recent research has emphasized the need for further studies to elucidate the full spectrum of biological activities associated with 4-(bromomethyl)-2-methyloxolane. Key findings include:

  • Reactivity Studies : The compound's ability to act as an electrophile has been confirmed through various assays that measure its interaction with nucleophiles.
  • Therapeutic Potential : Preliminary data suggest it may have applications in treating diseases where enzyme inhibition is beneficial, although more targeted studies are necessary to confirm efficacy and safety.

Q & A

Q. Key Data :

  • Typical yield: 47%–86% for similar diastereomeric mixtures .
  • Purity confirmation: NMR and HPLC (e.g., 4:3 diastereomer ratio observed in some cases) .

What analytical methods confirm the structure and purity of diastereomeric mixtures?

Basic Question
A multi-technique approach is critical:

  • NMR Spectroscopy : Distinguishes diastereomers via chemical shift differences in 1H^1H and 13C^{13}C spectra (e.g., methyl group splitting patterns) .
  • HPLC : Separates diastereomers using chiral columns or optimized mobile phases .
  • HRMS : Confirms molecular weight and isotopic patterns .
  • IR Spectroscopy : Validates functional groups (e.g., C-Br stretch at ~500–600 cm1^{-1}) .

Q. Example Workflow :

Initial separation via flash chromatography.

HPLC analysis to determine diastereomer ratio.

1H^1H-NMR integration for quantitative assessment .

How can reaction conditions be optimized to minimize diastereomer formation?

Advanced Question
Strategies include:

  • Steric Control : Use bulky catalysts or directing groups to favor one transition state .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance selectivity for specific pathways.
  • Temperature Modulation : Lower temperatures reduce kinetic competition, favoring thermodynamically stable products .

Case Study : In β-lactone synthesis, adjusting equivalents of Br₂ and reaction time improved diastereomer ratios to 3:1 .

How can researchers resolve spectral data contradictions in overlapping diastereomer signals?

Advanced Question

  • Advanced NMR Techniques : 2D NMR (COSY, NOESY) to assign stereochemistry .
  • Hyphenated Methods : LC-MS or LC-NMR for real-time separation and analysis .
  • Computational Modeling : DFT calculations predict chemical shifts and coupling constants to deconvolute spectra .

Example : For inseparable diastereomers, HRMS combined with isotopic labeling can clarify molecular identity .

How does the bromomethyl group’s reactivity enable its use as a synthetic building block?

Basic Question
The bromomethyl moiety participates in:

  • Nucleophilic Substitution : SN2 reactions with amines or thiols to form C-N or C-S bonds .
  • Cross-Coupling : Suzuki-Miyaura reactions for aryl-alkyl bond formation .

Q. Applications :

  • Pharmaceuticals: Used to synthesize valine-derived compounds with sulfonyl groups .
  • Agrochemicals: Halogenated benzodioxoles show pesticidal activity .

What mechanistic insights explain the bromomethyl group’s stereochemical outcomes?

Advanced Question

  • SN2 Mechanism : Inversion of configuration at the brominated carbon, influenced by steric hindrance from the adjacent methyl group .
  • Diradical Pathways : In some cases, bromination proceeds via radical intermediates, leading to racemization .

Experimental Validation : Isotopic labeling (e.g., 13C^{13}C) tracks retention/inversion during substitution .

What safety protocols are essential for handling brominated oxolanes?

Basic Question

  • PPE : Gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Waste Disposal : Halogenated waste must be segregated and treated with neutralizing agents .
  • Storage : In dark, cool conditions to prevent decomposition .

How can computational models predict diastereomer stability and reactivity?

Advanced Question

  • DFT Calculations : Predict relative energies of diastereomers and transition states .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways .
  • Case Study : For halogenated benzodioxoles, computational studies correlate electron-withdrawing substituents with increased stability .

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